molecular formula C7H9NO B052003 5,6,7,8-Tetrahydropyrrolizin-3-one CAS No. 113727-94-9

5,6,7,8-Tetrahydropyrrolizin-3-one

Cat. No. B052003
M. Wt: 123.15 g/mol
InChI Key: FVZBHZCORGROSI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrrolizin-3-one, also known as THP, is a chiral pyrrolizidine alkaloid1. It has been widely studied for its potential in various fields of research and industry1. The molecular formula of this compound is C7H9NO and it has a molecular weight of 123.15 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5,6,7,8-Tetrahydropyrrolizin-3-one


Scientific Research Applications

  • Serotonin Receptor Agonism :

    • Title : 3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one: a potent and selective serotonin (5-HT1B) agonist and rotationally restricted phenolic analogue of 5-methoxy-3-(1,2,5,6-tetrahydropyrid-4-yl)indole.
    • Abstract : This study describes the synthesis and characteristics of a compound acting as a potent and selective functional agonist for the 5-HT1B receptor. Its direct infusion into the hypothalamus of rats significantly inhibits food intake, highlighting its role in regulating feeding behavior. This provides insight into serotonin receptor dynamics and their potential applications in controlling feeding behavior and possibly treating disorders related to it (Macor et al., 1990).
  • Synthesis of Fused Pyrrolines :

    • Title : Synthesis of fused pyrrolines by the intramolecular cycloadition of azides application to the pyrrolizidine alkaloids.
    • Abstract : The study explores the intramolecular cycloaddition of azides, leading to the formation of tetrahydropyrrolizines and a formal total synthesis of supinidine. This research is significant in the context of synthetic organic chemistry and the development of new methodologies for synthesizing complex natural products (Pearson, 1985).
  • Caspase-3 Inhibition for Drug Development :

    • Title : A novel class of small-molecule caspase-3 inhibitors prepared by multicomponent reactions.
    • Abstract : This research focuses on synthesizing and evaluating tetra- and pentasubstituted dihydropyrroles as caspase-3 inhibitors via multicomponent reactions. Some of these compounds showed promising inhibitory activities, suggesting their potential as lead compounds for developing therapeutic agents, particularly in the context of diseases where caspase-3 is a critical factor, such as in certain neurodegenerative diseases and apoptosis-related conditions (Zhu et al., 2012).
  • Anticancer Activity :

    • Title : In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues.
    • Abstract : The study was designed to determine the structure-activity relationships of newly synthesized makaluvamine analogues. One of the compounds, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one, was found to be a potent inducer of apoptosis and an effective inhibitor of cell growth and proliferation, suggesting its potential as a therapeutic agent for breast cancer (Wang et al., 2009).

properties

IUPAC Name

5,6,7,8-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBHZCORGROSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrrolizin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
M de Lera Ruiz - 2001 - core.ac.uk
" Azatriquinacene (10-Azatricyclo [5.2. 1.0" 10] deca-2, 5, 8-triene) and azatriquinadiene (10-Azatricyclo [5.2. 1.01" 0] deca-2, 8-diene) have been synthesised in respectively eight and …
Number of citations: 3 core.ac.uk

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